molecular formula C17H22N2O2 B15215523 Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- CAS No. 874133-82-1

Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-

Cat. No.: B15215523
CAS No.: 874133-82-1
M. Wt: 286.37 g/mol
InChI Key: QMPRXRSCNZAWCM-UHFFFAOYSA-N
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Description

Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- is a bicyclic compound featuring a cycloheptanol backbone fused with a substituted imidazole ring. The imidazole moiety is functionalized with a 4-methoxyphenyl group at the N-1 position, introducing both steric bulk and electronic modulation due to the electron-donating methoxy substituent.

Properties

CAS No.

874133-82-1

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)imidazol-2-yl]cycloheptan-1-ol

InChI

InChI=1S/C17H22N2O2/c1-21-15-8-6-14(7-9-15)19-13-12-18-16(19)17(20)10-4-2-3-5-11-17/h6-9,12-13,20H,2-5,10-11H2,1H3

InChI Key

QMPRXRSCNZAWCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2C3(CCCCCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine. In this case, 4-methoxyaniline is used to introduce the 4-methoxyphenyl group.

    Cycloheptanol Ring Formation: The cycloheptanol ring can be introduced through a cyclization reaction involving a suitable precursor, such as a cycloheptanone derivative.

    Coupling Reaction: The final step involves coupling the imidazole ring with the cycloheptanol ring under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, and purification steps like recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cycloheptanol ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to modulation of their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in two key aspects:

Parent Alcohol Backbone: Cycloheptanol’s seven-membered ring contrasts with smaller (e.g., cyclohexanol) or non-cyclic systems.

Imidazole Substituents : The 4-methoxyphenyl group distinguishes it from derivatives with electron-withdrawing (e.g., methylsulfonyl) or bulky substituents.

Table 1: Comparative Analysis of Key Analogous Compounds

Compound Name Parent Alcohol Imidazole Substituent(s) Synthesis Method Melting Point (°C) Key Reference
Target Compound Cycloheptanol 1-(4-Methoxyphenyl) Not reported N/A N/A
1-[1-(4-Methylsulfonylphenyl)-1H-imidazol-2-yl]-1-cyclohexanol Cyclohexanol 1-(4-Methylsulfonylphenyl) Oxone® oxidation 148–163
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Benzyl 4-(Chloromethyl), 1,2-dimethyl-5-nitro Chlorination with SOCl₂ 120
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole None 3-Methoxyphenyl, 4,5-dimethyl Multi-step substitution Not reported
Physicochemical Properties
  • Melting Points: Cyclohexanol-based analogs (e.g., ) exhibit higher melting points (148–163°C) compared to benzyl-linked nitro-imidazoles (120°C), likely due to stronger intermolecular interactions from polar sulfonyl groups .
  • Electronic Effects : The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in . This difference may influence solubility, reactivity, or binding affinity in biological systems .
Crystallographic and Computational Tools

Structural characterization of similar compounds (e.g., ) relies on SHELX programs for refinement and ORTEP-3 for graphical representation . These tools are critical for elucidating the stereoelectronic effects of substituents on molecular conformation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Condensation of 4-methoxyphenyl imidazole precursors with cycloheptanol derivatives under catalytic conditions (e.g., acid/base catalysts) .
  • Step 2 : Purification via column chromatography or recrystallization.
  • Critical Variables : Temperature (70–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst type (e.g., p-toluenesulfonic acid) significantly affect yield. For analogs, yields range from 45–75% depending on steric hindrance from substituents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Confirm regiochemistry of the imidazole and cycloheptanol moieties (e.g., 1H^1H NMR coupling patterns for methoxy groups) .
  • X-ray Crystallography : Resolve steric effects of the 4-methoxyphenyl group (e.g., dihedral angles between aromatic rings) .
  • Mass Spectrometry : Verify molecular weight (expected m/z ~342.4 g/mol based on analogs) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for analogs of this compound, and how might the 4-methoxyphenyl group modulate biological activity?

  • Methodological Answer :

  • SAR Trends :
Substituent PositionActivity Change (vs. Parent)Source
4-Methoxy on phenylEnhanced lipophilicity
Cycloheptanol ringAltered steric interactions
  • Experimental Design : Compare bioactivity (e.g., enzyme inhibition) of the target compound with analogs lacking the methoxy group or with varying ring sizes. Use molecular docking to predict binding affinities .

Q. How can researchers resolve contradictions in reported biological activities of imidazole-cycloheptanol derivatives?

  • Methodological Answer :

  • Step 1 : Replicate studies under standardized conditions (e.g., fixed pH, temperature).
  • Step 2 : Analyze substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using multivariate regression .
  • Case Study : Imidazole derivatives with 2,4-dichlorophenyl groups show antifungal activity, but conflicting data may arise from assay variability (e.g., fungal strain differences) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s potential as a nitric oxide synthase (NOS) inhibitor?

  • Methodological Answer :

  • In Vitro : NOS enzyme inhibition assays (IC50_{50} determination) using purified isoforms (e.g., iNOS) .
  • In Vivo : Murine models of inflammation (e.g., LPS-induced sepsis) to assess NOS suppression efficacy .
  • Key Controls : Include reference inhibitors (e.g., L-NAME) and monitor off-target effects via proteomic profiling .

Q. How can computational methods predict the environmental persistence of this compound?

  • Methodological Answer :

  • Step 1 : Use QSAR models to estimate biodegradation half-life (e.g., EPI Suite™).
  • Step 2 : Validate via experimental hydrolysis studies (pH 5–9) and soil microcosm assays .
  • Data Interpretation : Methoxy groups may reduce photodegradation rates compared to halogenated analogs .

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